molecular formula C9H11N3S2 B455513 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438230-66-1

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B455513
M. Wt: 225.3g/mol
InChI Key: YPRAIHQGMMEDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol (4-ETT) is an organosulfur compound that has been studied for its potential uses in scientific research. 4-ETT has a wide range of applications, from organic synthesis to biomedical research.

Scientific Research Applications

Triazoles in Medicinal Chemistry

Triazoles, including compounds like 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol, are recognized for their significant presence in medicinal chemistry. They are the core components in a variety of pharmaceuticals due to their diverse biological activities. Triazoles have been extensively explored for their potential in developing new drugs with varied biological functions. This exploration encompasses a wide range of pharmacological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The research underscores the importance of finding efficient synthesis methods for triazoles that align with current green chemistry principles and address the persistent challenges posed by emerging diseases and drug-resistant bacterial strains (Ferreira et al., 2013).

Antioxidant and Biochemical Impact

Some derivatives of 1,2,4-triazole-3-thiol, such as those with an open thiogroup, have shown promising antioxidant activity. They are noted for their significant impact on the overall condition and biochemical processes in patients, especially those who have received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group in its structure, highlights their biochemical relevance and potential therapeutic applications (Kaplaushenko, 2019).

Physico-chemical Properties and Applications

The physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, reveal their extensive utility in various domains. These compounds are used in the production of optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their applications extend to sectors such as medicine, veterinary, engineering, metallurgy, and agriculture. The low toxicity or non-toxic nature of these derivatives makes them particularly valuable for various industrial and pharmaceutical applications (Parchenko, 2019).

Biological Features and Research Directions

The biological activities of 1,2,4-triazole derivatives are a subject of ongoing research. These compounds have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The extensive study of these compounds, which involves screening and evaluating their biological efficacy against various diseases, indicates their potential as therapeutic agents. The research emphasizes the necessity for more rational synthesis methods and chemical modeling to discover biologically active derivatives among 1,2,4-triazoles (Ohloblina, 2022).

properties

IUPAC Name

4-ethyl-3-(5-methylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-3-12-8(10-11-9(12)13)7-4-6(2)14-5-7/h4-5H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRAIHQGMMEDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353875
Record name 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

438230-66-1
Record name 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.